4-((4-Fluorophenyl)sulfonyl)butanoyl chloride
Overview
Description
4-((4-Fluorophenyl)sulfonyl)butanoyl chloride is an organic compound with the molecular formula C10H10ClFO3S. It is a versatile chemical used in various scientific research fields due to its unique structural properties. This compound is characterized by the presence of a fluorophenyl group, a sulfonyl group, and a butanoyl chloride moiety, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Fluorophenyl)sulfonyl)butanoyl chloride typically involves the reaction of 4-fluorobenzenesulfonyl chloride with butanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((4-Fluorophenyl)sulfonyl)butanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: The sulfonyl group can undergo oxidation or reduction under specific conditions, leading to the formation of sulfoxides or sulfones.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
The major products formed from these reactions include substituted sulfonyl derivatives, sulfoxides, sulfones, and various coupled products depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-((4-Fluorophenyl)sulfonyl)butanoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is employed in the modification of biomolecules and the development of biochemical assays.
Medicine: It is investigated for its potential use in drug synthesis and as a building block for pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-((4-Fluorophenyl)sulfonyl)butanoyl chloride involves its reactivity towards nucleophiles due to the presence of the electrophilic carbonyl chloride group. The sulfonyl group enhances the electrophilicity of the carbonyl chloride, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new chemical bonds and modify existing molecules.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzenesulfonyl chloride: Similar in structure but lacks the butanoyl chloride moiety.
4-Fluorobiphenyl-4-sulfonyl chloride: Contains a biphenyl group instead of the butanoyl chloride.
4-Fluorophenylsulfonyl chloride: Similar but with different substituents on the phenyl ring.
Uniqueness
4-((4-Fluorophenyl)sulfonyl)butanoyl chloride is unique due to the combination of the fluorophenyl, sulfonyl, and butanoyl chloride groups in a single molecule. This unique structure imparts distinct reactivity and properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonylbutanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO3S/c11-10(13)2-1-7-16(14,15)9-5-3-8(12)4-6-9/h3-6H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPFOEKYUCBQQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CCCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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